molecular formula C11H17NOS B13075029 2-({[4-(Methylsulfanyl)phenyl]methyl}amino)propan-1-ol

2-({[4-(Methylsulfanyl)phenyl]methyl}amino)propan-1-ol

Cat. No.: B13075029
M. Wt: 211.33 g/mol
InChI Key: QHCGFKKWSIGRRV-UHFFFAOYSA-N
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Description

2-({[4-(Methylsulfanyl)phenyl]methyl}amino)propan-1-ol is an organic compound with the molecular formula C12H19NOS It is characterized by the presence of a methylsulfanyl group attached to a phenyl ring, which is further connected to a propanol backbone through an amino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-(Methylsulfanyl)phenyl]methyl}amino)propan-1-ol typically involves the reaction of 4-(methylsulfanyl)benzylamine with a suitable propanol derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the product .

Chemical Reactions Analysis

Types of Reactions

2-({[4-(Methylsulfanyl)phenyl]methyl}amino)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

2-({[4-(Methylsulfanyl)phenyl]methyl}amino)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({[4-(Methylsulfanyl)phenyl]methyl}amino)propan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-{[4-(methylsulfanyl)benzyl]amino}propan-1-ol
  • 1-ethynyl-4-(methylsulfanyl)benzene

Uniqueness

2-({[4-(Methylsulfanyl)phenyl]methyl}amino)propan-1-ol is unique due to its specific structural features, such as the presence of both a methylsulfanyl group and an amino-propanol backbone. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C11H17NOS

Molecular Weight

211.33 g/mol

IUPAC Name

2-[(4-methylsulfanylphenyl)methylamino]propan-1-ol

InChI

InChI=1S/C11H17NOS/c1-9(8-13)12-7-10-3-5-11(14-2)6-4-10/h3-6,9,12-13H,7-8H2,1-2H3

InChI Key

QHCGFKKWSIGRRV-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NCC1=CC=C(C=C1)SC

Origin of Product

United States

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